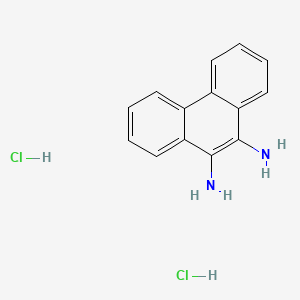
9,10-Diaminophenanthrene dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Diaminophenanthrene dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 9 and 10 positions of the phenanthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diaminophenanthrene dihydrochloride typically involves the reduction of 9,10-dinitrophenanthrene. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid. The resulting 9,10-diaminophenanthrene is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9,10-Diaminophenanthrene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 9,10-Dinitrophenanthrene
Reduction: Various reduced derivatives of phenanthrene
Substitution: Alkylated or acylated derivatives of 9,10-diaminophenanthrene
Scientific Research Applications
9,10-Diaminophenanthrene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for the detection of fatty acids and nitrogen atoms.
Biology: Employed in the study of biological processes involving amine groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 9,10-Diaminophenanthrene dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s fluorescence properties are due to the conjugated system of the phenanthrene ring, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diaminonaphthalene
- 2,3-Diaminophenazine
- 1,10-Diaminodecane
- 1,8-Diaminonaphthalene
Uniqueness
9,10-Diaminophenanthrene dihydrochloride is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its fluorescence characteristics and ability to form stable complexes with metal ions make it particularly valuable in research applications .
Properties
Molecular Formula |
C14H14Cl2N2 |
|---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
phenanthrene-9,10-diamine;dihydrochloride |
InChI |
InChI=1S/C14H12N2.2ClH/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;;/h1-8H,15-16H2;2*1H |
InChI Key |
XFMDXJZVUDPNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















